N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that features a tetrahydroisoquinoline core, a phenylsulfonyl group, and a cyclopropanecarboxamide moiety
Mechanism of Action
Target of Action
The compound, also known as N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropanecarboxamide, is a novel NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition prevents the secretion of IL-1β, a proinflammatory cytokine produced by activated microglia cells . The compound’s action on the NLRP3 inflammasome helps to control neuroinflammation actively implicated in the progression of neurodegenerative diseases .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. Activation of the NLRP3 inflammasome is known to be controlled by a two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by activation of the transcriptional factor NF-κB, resulting in upregulation of NLRP3 and pro-IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the secretion of IL-1β and other proinflammatory factors .
Pharmacokinetics
The compound’s effectiveness as an nlrp3 inflammasome inhibitor suggests it has sufficient bioavailability to interact with its target .
Result of Action
The compound’s action results in the inhibition of the NLRP3 inflammasome, leading to a decrease in the secretion of IL-1β and other proinflammatory factors . This can help to control neuroinflammation and potentially slow the progression of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropanecarboxamide Formation: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline or isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroisoquinoline or isoquinoline derivatives.
Substitution: Various substituted amides or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential activities such as enzyme inhibition, receptor binding, or as a precursor for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs aimed at treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
Uniqueness
Compared to similar compounds, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide features a cyclopropane ring, which can impart unique steric and electronic properties. This may result in distinct biological activities and improved stability or selectivity in its interactions with biological targets.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(15-6-7-15)20-17-9-8-14-10-11-21(13-16(14)12-17)25(23,24)18-4-2-1-3-5-18/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJSWGUXVXOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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